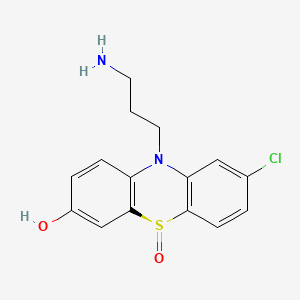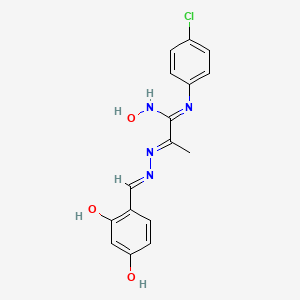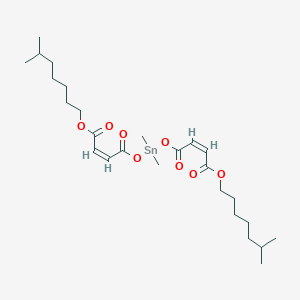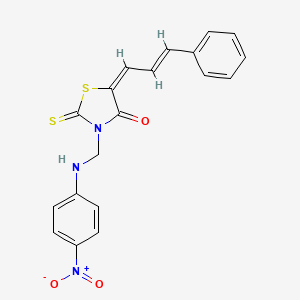
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo chlorination, oxidation, and amination reactions. Common reagents used in these reactions include chlorine gas, hydrogen peroxide, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学研究应用
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s unique structure allows it to engage in various biochemical pathways, contributing to its diverse effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core structure.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide stands out due to its specific functional groups, such as the 3-aminopropyl and 8-chloro substituents, which may confer unique chemical and biological properties. These features can influence its reactivity, pharmacokinetics, and overall efficacy in various applications.
属性
CAS 编号 |
14339-67-4 |
|---|---|
分子式 |
C15H15ClN2O2S |
分子量 |
322.8 g/mol |
IUPAC 名称 |
(5R)-10-(3-aminopropyl)-8-chloro-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2O2S/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)21(14)20/h2-5,8-9,19H,1,6-7,17H2/t21-/m1/s1 |
InChI 键 |
YPVVVWXXZSKKKY-OAQYLSRUSA-N |
手性 SMILES |
C1=CC2=C(C=C1O)[S@](=O)C3=C(N2CCCN)C=C(C=C3)Cl |
规范 SMILES |
C1=CC2=C(C=C1O)S(=O)C3=C(N2CCCN)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















